molecular formula C23H22ClN3O5S2 B2837882 N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-87-5

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2837882
CAS RN: 851780-87-5
M. Wt: 520.02
InChI Key: JYLRNYIFFOPPSP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole . It has been studied for its potential therapeutic effects, particularly in the context of mitigating the side effects of methotrexate-induced intestinal mucositis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a sulfonyl group attached to a 4-chlorophenyl group, a 4-methoxyphenyl group, and a 3,4-dihydropyrazol-5-yl group .


Chemical Reactions Analysis

The compound has been studied for its biological activity rather than its chemical reactivity . It is stable under normal conditions and doesn’t readily undergo chemical reactions.

Scientific Research Applications

Docking Studies and Molecular Structure Analysis

Research involving tetrazole derivatives structurally related to the compound has shown potential in docking studies and X-ray crystallography. These studies have revealed the crystal structure of tetrazole derivatives, providing insights into their potential interactions with biological targets such as the cyclooxygenase-2 enzyme. Such studies underscore the relevance of these compounds as COX-2 inhibitors, suggesting potential applications in understanding and developing treatments for conditions involving inflammation (Al-Hourani et al., 2015).

Synthesis and Structural Studies

Another area of research involves the synthesis of sulfonamide derivatives and their structural analysis through X-ray powder diffraction. These studies highlight the effect of substitution on supramolecular assembly, indicating the importance of such compounds in material science and molecular engineering (Dey et al., 2015).

Enzyme Inhibition and Biological Activity

Sulfonamide derivatives, including those structurally related to N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, have been explored for their enzyme inhibition properties. These compounds have shown inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase, suggesting potential applications in the treatment of conditions like glaucoma, epilepsy, and Alzheimer's disease. The research also indicates low cytotoxicity and tumor selectivity, making these compounds promising candidates for further pharmaceutical development (Ozgun et al., 2019).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds with functional groups similar to those in this compound have been a focus of several studies. These include the development of new synthetic approaches and the investigation of their physical and chemical properties. Such research is foundational for the advancement of organic chemistry and the design of novel molecules with specific biological or chemical functions (Aizina et al., 2012).

Mechanism of Action

The compound has been found to exhibit protective effects against methotrexate-induced intestinal mucositis . It appears to work by suppressing oxidative stress and inflammatory markers, thereby helping to maintain the integrity of the gut barrier .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, it should be handled with care to avoid exposure and ingestion .

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S2/c1-32-20-11-5-17(6-12-20)23-15-22(16-3-9-19(10-4-16)26-33(2,28)29)25-27(23)34(30,31)21-13-7-18(24)8-14-21/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRNYIFFOPPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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